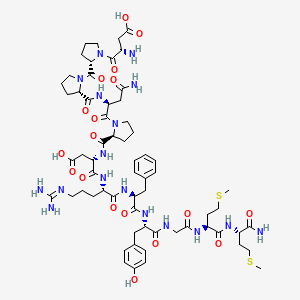

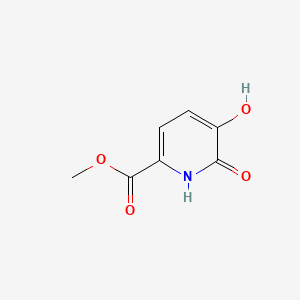

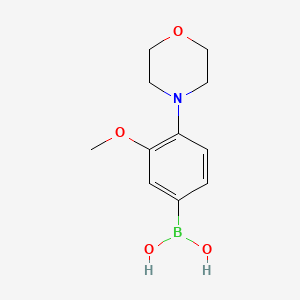

(3-Methoxy-4-morpholinophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

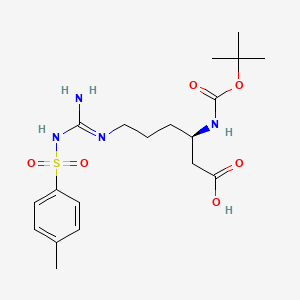

The synthesis of (3-Methoxy-4-morpholinophenyl)boronic acid involves several methods, including boronation reactions . One common approach is the Suzuki–Miyaura coupling , where an aryl or heteroaryl boronic acid reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst. This method allows for the formation of carbon–carbon bonds, making it a valuable tool in organic synthesis .

科学的研究の応用

Suzuki–Miyaura Cross-Coupling

This boronic acid derivative is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . The reaction conditions are mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Catalysis

Boronic acids are known to play a role in catalysis, particularly in transition metal-catalyzed processes . The (3-Methoxy-4-morpholinophenyl)boronic acid can potentially enhance the efficiency of catalytic systems due to its unique structure.

Medicinal Chemistry

In medicinal chemistry, boronic acids are used for the synthesis of pharmaceuticals. The morpholine moiety of this compound could be leveraged for creating new drugs with improved pharmacokinetic properties .

Polymer Materials

The ability of boronic acids to form stable covalent bonds with various organic substrates is exploited in the creation of polymer materials. This specific boronic acid could contribute to the development of novel polymers with unique properties .

Optoelectronics

Organoboronic compounds have applications in optoelectronics, including the development of organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of (3-Methoxy-4-morpholinophenyl)boronic acid may be useful in these fields.

Molecular Recognition

Boronic acids can interact specifically with certain molecules, which is advantageous for designing sensors or targeted drug delivery systems. The morpholine group in this compound could improve selectivity and binding affinity.

Fluorescent Sensing

This compound could be used in the development of fluorescent sensors for detecting catecholamines and their derivatives, which are important in neuroscience and clinical diagnostics .

将来の方向性

: Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3187–3193. Link : Sigma-Aldrich. (2010). (3-Methyl-4-morpholinophenyl)boronic acid. Link : ChemSpider. (n.d.). (3-Ethoxy

特性

IUPAC Name |

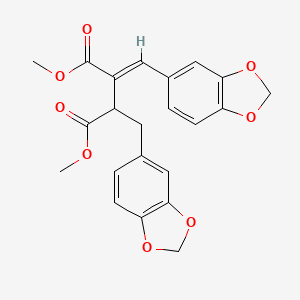

(3-methoxy-4-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-16-11-8-9(12(14)15)2-3-10(11)13-4-6-17-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXBEBDWDXBCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxy-4-morpholinophenyl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)